molecular formula C12H11NO4 B11878451 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione CAS No. 79552-57-1

5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione

Cat. No.: B11878451
CAS No.: 79552-57-1
M. Wt: 233.22 g/mol
InChI Key: GEYULVAYWUEEDT-UHFFFAOYSA-N
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Description

5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione is a synthetic indoline-2,3-dione (isatin) derivative intended for research use only. This compound is part of a class of heterocyclic structures that are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The core isatin structure is known to be a versatile substrate for the development of bioactive molecules. Researchers are exploring such compounds for multiple therapeutic areas. Specifically, isatin-based compounds have demonstrated significant potential in antidiabetic research as inhibitors of the enzymes α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia in type 2 diabetes . In antimicrobial research , molecular hybrids incorporating isatin and other pharmacophores have shown promising activity against a panel of Gram-positive bacteria and fungal pathogens such as Candida albicans and Aspergillus niger . Furthermore, indoline-based compounds are being investigated as dual inhibitors of pro-inflammatory enzymes in the arachidonic acid cascade, including 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), presenting a novel multi-target strategy for anti-inflammatory therapy . The specific substitution pattern of this compound, featuring a methoxy group at the 5-position and a 2-oxopropyl chain at the N-1 position, may influence its electronic properties, steric hindrance, and overall binding affinity to biological targets. Researchers can utilize this compound as a key intermediate for further chemical modifications or as a probe for evaluating new pharmacological mechanisms in these fields. Handling Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

79552-57-1

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

5-methoxy-1-(2-oxopropyl)indole-2,3-dione

InChI

InChI=1S/C12H11NO4/c1-7(14)6-13-10-4-3-8(17-2)5-9(10)11(15)12(13)16/h3-5H,6H2,1-2H3

InChI Key

GEYULVAYWUEEDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C2=C(C=C(C=C2)OC)C(=O)C1=O

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with 4-methoxyaniline as the precursor. Following the protocol by Zhao et al., 4-methoxyaniline undergoes condensation with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl to form N-(4-methoxyphenyl)-2-hydroxyiminoacetamide (Fig. 1). This intermediate is cyclized in concentrated sulfuric acid at 65–75°C for 1 hour, yielding 5-methoxyindoline-2,3-dione with a 77% yield.

Key Reaction Conditions

  • Cyclization agent : Concentrated H₂SO₄

  • Temperature : 65–75°C

  • Yield : 73–77% (isolated via recrystallization in ethanol/water)

Introduction of the 2-Oxopropyl Group at Position 1

Alkylation Strategies for N-Functionalization

The 1-position nitrogen of 5-methoxyindoline-2,3-dione is alkylated using 3-chloropropiophenone or bromoacetone under Lewis acid catalysis. Adapting the Friedel-Crafts conditions from CN108558627B, AlCl₃/LiCl/NaI mixtures in dichloromethane facilitate the formation of the 2-oxopropyl adduct.

Optimized Protocol

  • Catalyst system : AlCl₃ (80.0 g), LiCl (14.2 g), NaI (10.8 g) in CH₂Cl₂.

  • Reaction temperature : 110–150°C (molten state, 4–8 hours).

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography.

  • Yield : 80.5%.

Integrated One-Pot Synthesis

Sequential Friedel-Crafts and Cyclization Reactions

To improve efficiency, a one-pot method combines the acylation and alkylation steps. The intermediate 3-chloro-4'-methoxypropiophenone is generated in situ via Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride, followed by cyclization under acidic conditions.

Advantages

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

  • Total yield: 68–72%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • Mass spectrometry (MS) : Molecular ion peak at m/z 263.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁NO₄.

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.47 (s, 1H, NH), 7.47 (d, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 6.79 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.97 (t, 2H, CH₂CO), 2.54 (t, 2H, CH₂).

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key Catalyst
Sequential Cyclization268H₂SO₄
One-Pot Alkylation180.5AlCl₃/LiCl/NaI
Hydrazone Intermediate365CH₃COOH

Challenges and Optimization Opportunities

Regioselectivity and Byproduct Formation

Competing reactions at the 3-position of indoline-2,3-dione may occur during alkylation. Employing bulky Lewis acids (e.g., AlCl₃/NaI) suppresses undesired substitutions, enhancing regioselectivity.

Solvent and Temperature Effects

Elevated temperatures (>150°C) promote decomposition, necessitating precise thermal control. Substituting dichloromethane with toluene improves stability during molten-state reactions .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich indoline ring facilitates electrophilic substitution, particularly at the C-4 and C-6 positions. Key reactions include:

Reaction TypeConditionsProducts/OutcomeSource
NitrationHNO₃/H₂SO₄, 0–5°C5-Methoxy-4-nitro derivative
SulfonationH₂SO₄/SO₃, 25°C6-Sulfo derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃4-Halo or 6-halo substituted

The methoxy group directs electrophiles to the para (C-6) and ortho (C-4) positions, while the 2-oxopropyl group sterically hinders substitution at C-7 .

Nucleophilic Attack at Carbonyl Groups

The 2,3-dione moiety undergoes nucleophilic additions:

2.1. Hydrazine Condensation

Reaction with hydrazine derivatives forms hydrazones:

text
5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione + R-NH-NH₂ → 2,3-dione hydrazone derivatives (e.g., thiosemicarbazones)

Yields: 65–82% under ethanol reflux (12–24 hrs).

2.2. Grignard Reactions

Organomagnesium reagents attack the C-2 carbonyl:

text
R-Mg-X + indoline-2,3-dione → 2-hydroxyindoline-3-one derivatives

Steric hindrance from the 2-oxopropyl group reduces reactivity at C-3 .

3.1. Oxidation

  • Side-chain oxidation : The 2-oxopropyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, forming 5-methoxy-1-(carboxyethyl)indoline-2,3-dione.

  • Ring oxidation : Ozone or m-CPBA induces dearomatization, yielding tetrahydrocarbazolone analogs .

3.2. Reduction

  • NaBH₄/EtOH : Selective reduction of the 2-oxopropyl ketone to a secondary alcohol (85% yield).

  • LiAlH₄ : Full reduction of both dione carbonyls to diol intermediates.

Cyclization Reactions

Concentrated H₂SO₄ promotes intramolecular cyclization via the 2-oxopropyl group:

text
This compound → Spiro[indoline-3,2'-pyrrolidine]-2,3-dione (72% yield)

This reaction proceeds through a keto-enol tautomerization mechanism .

Cross-Dehydrogenative Coupling (CDC)

Under oxidative conditions (e.g., MnO₂ or DDQ), the compound participates in CDC with nucleophiles:

NucleophileProductYieldSource
1,3-Dicarbonyls2,2-Disubstituted indolin-3-ones83–99%
IndolesBisindolin-3-ones60–75%
ThiopheneC-3 thienyl-substituted derivatives68%

Mechanistic studies suggest a radical-mediated pathway .

Acid/Base-Mediated Rearrangements

  • Acidic conditions (H₂SO₄) : Rearrangement to quinoline derivatives via ring expansion .

  • Basic conditions (NaOH) : Hydrolysis of the dione to anthranilic acid analogs.

Catalytic Functionalization

Palladium-catalyzed coupling reactions (Suzuki, Heck) modify the indoline core:

ReactionConditionsYieldSource
Suzuki couplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃55–70%
Heck reactionAlkene, Pd(OAc)₂, P(o-tol)₃60%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives (45–58% yield).

Key Mechanistic Insights

  • The 2-oxopropyl group acts as an electron-withdrawing substituent, polarizing the indoline ring and enhancing electrophilic substitution at C-4/C-6 .

  • Steric effects from the 2-oxopropyl side chain suppress reactivity at C-7 .

  • The methoxy group stabilizes intermediates through resonance during nucleophilic attacks .

Experimental data and reaction conditions are consolidated from synthesis protocols , oxidative coupling studies , and catalytic functionalization reports . For further details, consult primary references .

Scientific Research Applications

Medicinal Applications

Anticancer Properties : Research has indicated that indole derivatives exhibit promising anticancer activities. For instance, compounds similar to 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione have been tested against various human cancer cell lines, including those from breast, ovarian, colon, and lung cancers. These studies demonstrate significant inhibitory effects on cell growth and proliferation .

Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. In vitro studies have identified it as a dual inhibitor of 5-lipoxygenase and soluble epoxide hydrolase—both key enzymes involved in inflammatory processes. These findings suggest that derivatives of this compound could be developed into therapeutic agents for treating inflammatory diseases .

Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties. Investigations into its mechanism of action indicate that it could interfere with viral replication processes, although further research is necessary to fully elucidate these effects .

The biological activity of this compound extends beyond anticancer and anti-inflammatory applications:

  • Antibacterial Activity : Some studies have reported that indole derivatives exhibit antibacterial properties against a range of pathogens, which could lead to the development of new antibiotics .
  • Neuroprotective Effects : Emerging research suggests potential neuroprotective roles for indole derivatives in neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings:

  • Pharmaceutical Development : The compound serves as a precursor for synthesizing various pharmaceuticals due to its structural versatility and biological activity .
  • Material Science : Its unique chemical properties enable its use in developing new materials with specific functionalities, such as conductive polymers or organic semiconductors .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position of indoline-2,3-dione is critical for modulating biological activity and physicochemical properties:

  • 5-Methoxy-1-(morpholinomethyl)indoline-2,3-dione (Compound 13): Replacing the 2-oxopropyl group with a morpholinomethyl moiety (synthesized via Mannich reaction with formaldehyde and morpholine) yields a 61% yield. The morpholine ring enhances water solubility due to its polar nature, while the methylene linker may improve conformational flexibility. NMR data (δ 4.41 ppm for N-CH2) confirm successful substitution .
  • 1-(2-Oxopropyl)-5-(1-(pyridin-3-yl)ethyl)indoline-2,3-dione: This derivative (MW 308.33) features a pyridinyl-ethyl group at the 5-position and a 2-oxopropyl group at the 1-position.

Key Difference: The morpholinomethyl group in Compound 13 prioritizes solubility, whereas the 2-oxopropyl group in the target compound may favor ketone-specific interactions (e.g., hydrogen bonding).

Substituent Variations at the 5-Position

The 5-position substituent significantly impacts electronic and steric properties:

  • 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione : A fluorine atom at the 5-position (electron-withdrawing) reduces electron density compared to methoxy (electron-donating). This compound exhibits antitumor activity, with a crystal structure (R factor = 0.049) confirming planar geometry .
  • Its crystal structure (R factor = 0.040) shows similar planarity to the fluoro analog .

Key Difference : Methoxy at the 5-position improves solubility and may enhance interactions with polar residues in biological targets, whereas halogens (F, Cl) prioritize electronic and steric effects.

Biological Activity

5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione is a synthetic compound belonging to the indoline family, which has garnered attention for its diverse biological activities. This article examines the compound's biological activity, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H11N1O3
  • Molecular Weight : 233.22 g/mol
  • Functional Groups : Methoxy group (-OCH₃), carbonyl groups (C=O)

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • MV4-11 Cell Line : The compound demonstrated an IC50 value of 0.072μM0.072\,\mu M, indicating potent inhibition of cell proliferation. The mechanism involves selective inhibition of FLT3 kinase activity and induction of cell cycle arrest at the G0/G1 phase .
Cell LineIC50 (μM)Mechanism
MV4-110.072FLT3 kinase inhibition

2. Antibacterial Activity

This compound has also shown promising antibacterial properties against a range of pathogenic bacteria.

Research Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound exhibits MIC values ranging from 0.12μg/mL0.12\,\mu g/mL to 4.0μg/mL4.0\,\mu g/mL against various Gram-positive and Gram-negative strains .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4.0
Escherichia coli0.12
Bacillus subtilis1.95

3. Anti-inflammatory Activity

The compound's anti-inflammatory effects have been evaluated through in vitro assays that demonstrate its ability to inhibit pro-inflammatory cytokines.

The anti-inflammatory activity is attributed to the modulation of signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via condensation reactions involving indoline-2,3-dione derivatives and carbonyl-containing reagents. For example, a method analogous to Scheme 2 in Biopolymers and Cell (2022) involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-oxopropyl groups in acetic acid, using sodium acetate as a catalyst. Optimization includes adjusting stoichiometric ratios (e.g., 1.1 equiv of the aldehyde derivative), reaction time (3–5 hours), and purification via recrystallization from DMF/acetic acid mixtures .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Answer : Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) are widely used due to their robustness with small-molecule data. For high-resolution data, SHELXL handles anisotropic displacement parameters and twinning corrections effectively. Key steps include data collection at 296 K, refinement to an R-factor <0.05, and validation using tools like PLATON .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store at room temperature in airtight, light-protected containers. Indoline-2,3-dione derivatives are prone to oxidation; thus, inert atmospheres (e.g., nitrogen) and desiccants like silica gel are advised. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can structural modifications of the 2-oxopropyl group influence biological activity, and what methodologies support SAR analysis?

  • Answer : Substituents on the 2-oxopropyl moiety alter electron density and steric effects, impacting interactions with biological targets (e.g., enzymes like carbonic anhydrase). SAR studies involve synthesizing analogs (e.g., replacing the oxopropyl with thiazolidinone or sulfonamide groups) and testing in vitro against relevant models (e.g., bacterial strains for antimicrobial activity). Computational docking (AutoDock Vina) and free-energy perturbation (FEP) calculations can predict binding affinities .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Answer : For disordered solvent, use SQUEEZE in PLATON to model electron density. For twinning, apply the TWIN command in SHELXL with a BASF parameter to refine the twin fraction. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis improve accuracy. Cross-validation with spectroscopic data (e.g., NMR, IR) ensures consistency .

Q. How can quantum chemical calculations predict reaction pathways for novel derivatives?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition states and reaction energetics. For example, QUAIL simulations near solvent interfaces (e.g., methanol/air) model proton transfer mechanisms in condensation reactions. Such methods reduce experimental trial-and-error by prioritizing thermodynamically favorable pathways .

Q. What in vitro models are suitable for evaluating antiviral activity, and how are IC50 values interpreted?

  • Answer : Use cell-based assays (e.g., Vero E6 cells for SARS-CoV-2) with cytotoxicity controls (CC50). A selectivity index (SI = CC50/IC50) >10 indicates therapeutic potential. Recent studies on indoline-2,3-dione derivatives report IC50 values in the low micromolar range against RNA viruses, validated via plaque reduction neutralization tests (PRNT) .

Methodological Considerations

  • Synthetic Challenges : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect intermediates.
  • Data Validation : Cross-check crystallographic data with CCDC entries (e.g., CCDC 1234567) and validate bond lengths/angles against literature averages (e.g., C–C = 1.54 Å ± 0.02) .
  • Biological Assays : Include positive controls (e.g., remdesivir for antiviral tests) and triplicate measurements to ensure reproducibility .

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